molecular formula C28H31ClN2O5 B2700423 3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride CAS No. 473567-13-4

3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride

Cat. No.: B2700423
CAS No.: 473567-13-4
M. Wt: 511.02
InChI Key: BEOZTUNAHUUDNQ-UHFFFAOYSA-N
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Description

3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoisoquinoline core, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoisoquinoline core, and the addition of functional groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoisoquinoline Core: This can be achieved through various methods, such as the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.

    Addition of Functional Groups: The hydroxy, methoxy, and phenoxy groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide or phenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, phenol derivatives

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione acetate

Uniqueness

The uniqueness of 3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5.ClH/c1-34-22-8-10-23(11-9-22)35-18-21(31)17-29-14-12-19(13-15-29)16-30-27(32)24-6-2-4-20-5-3-7-25(26(20)24)28(30)33;/h2-11,19,21,31H,12-18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOZTUNAHUUDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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